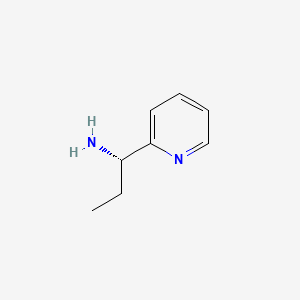

(S)-1-(pyridin-2-yl)propan-1-amine

Description

BenchChem offers high-quality (S)-1-(pyridin-2-yl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(pyridin-2-yl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-2-7(9)8-5-3-4-6-10-8/h3-7H,2,9H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIBPNACTHQUIK-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-1-(pyridin-2-yl)propan-1-amine: A Chiral Building Block for Advanced Drug Discovery

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (S)-1-(pyridin-2-yl)propan-1-amine. This chiral amine is a valuable building block for researchers and professionals in the field of drug development and medicinal chemistry, offering a versatile scaffold for the synthesis of complex, biologically active molecules.

Introduction: The Significance of Chiral Pyridine Scaffolds

Chiral amines are integral components in a vast array of pharmaceuticals, with the pyridine moiety being a particularly prevalent heterocyclic motif in FDA-approved drugs. The defined stereochemistry of molecules like (S)-1-(pyridin-2-yl)propan-1-amine is crucial for specific interactions with biological targets, leading to enhanced efficacy and reduced off-target effects. This guide will delve into the specific attributes of this compound that make it a valuable tool for the synthesis of novel therapeutic agents.

Chemical Structure and Stereochemistry

(S)-1-(pyridin-2-yl)propan-1-amine, also known by its IUPAC name (S)-α-ethyl-2-pyridinemethanamine, possesses a stereogenic center at the carbon atom bearing the amino group and the pyridine ring. This chirality is a key feature, dictating its three-dimensional arrangement and subsequent interactions with other chiral molecules, such as biological receptors and enzymes.

Chemical Structure:

(S)-1-(2-pyridyl)propylamine CAS number and safety data sheet

The following technical guide is structured as an advanced whitepaper for drug development professionals.

Chiral Building Blocks in Medicinal Chemistry | Series: Pyridine Synthons

Executive Summary

(S)-1-(2-Pyridyl)propylamine (also known as (S)-α-ethyl-2-picolylamine) is a high-value chiral synthon used in the synthesis of enantiopure pharmaceutical agents and asymmetric ligands. Its structural motif—a pyridine ring adjacent to a chiral primary amine—serves as a critical pharmacophore in histamine antagonists, analgesics, and as a directing group in C–H activation catalysis. This guide provides a definitive technical profile, including verified CAS registry data, safety protocols, and a validated asymmetric synthesis workflow.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The precise identification of the (S)-enantiomer is critical, as the racemic mixture and the (R)-enantiomer possess distinct biological and regulatory profiles.

Nomenclature and Registry

| Parameter | Details |

| IUPAC Name | (1S)-1-(Pyridin-2-yl)propan-1-amine |

| Common Synonyms | (S)-α-Ethyl-2-pyridinemethanamine; (S)-1-(2-Pyridinyl)propylamine |

| CAS Number (2HCl Salt) | 128995-76-6 (Primary commercial form) |

| CAS Number (Racemic) | 100155-73-5 |

| Molecular Formula | C₈H₁₂N₂ (Free Base) / C₈H₁₄Cl₂N₂ (Dihydrochloride) |

| Molecular Weight | 136.19 g/mol (Base) / 209.12 g/mol (2HCl) |

| SMILES (Isomeric) | CCC1=CC=CC=N1 |

Physical Properties[5]

-

Appearance: The dihydrochloride salt is typically a white to off-white hygroscopic solid. The free base is a colorless to pale yellow oil that darkens upon exposure to air.

-

Solubility:

-

Salt: Highly soluble in water, methanol, and DMSO.

-

Free Base: Soluble in DCM, ethyl acetate, and alcohols; sparingly soluble in water.

-

-

Chirality: The (S)-configuration is defined by the Cahn-Ingold-Prelog (CIP) priority rules. The amine group (-NH₂) has priority 1, the pyridine ring priority 2, the ethyl group priority 3, and the hydrogen priority 4. With H in the back, the sequence 1→2→3 is counter-clockwise (S).

Safety Data Sheet (SDS) Deep Dive

Hazard Classification (GHS): The following data applies primarily to the dihydrochloride salt , which is the standard handling form. The free base should be treated as a corrosive amine.

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms: GHS07 (Exclamation Mark)

Hazard Statements

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H335 | May cause respiratory irritation. |

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.

Validated Synthetic Methodology

While enzymatic resolution and classical tartrate crystallization are possible, the Ellman Sulfinamide method is the industry standard for generating high enantiomeric excess (ee >98%) at scale. This method relies on the condensation of 2-propionylpyridine with a chiral sulfinamide auxiliary, followed by diastereoselective reduction.

Retrosynthetic Logic

The stereochemistry is established during the reduction of the C=N imine bond. Using (S)-(-)-tert-butanesulfinamide typically directs the hydride attack to yield the desired spatial arrangement, though the specific diastereoselectivity must be confirmed via NMR or chiral HPLC.

Step-by-Step Protocol (Ellman Route)

Reagents:

-

2-Propionylpyridine (1-(pyridin-2-yl)propan-1-one)

-

(S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Auxiliary)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Sodium borohydride (NaBH₄) or L-Selectride (for higher selectivity)

-

Hydrochloric acid (4M in dioxane)

Procedure:

-

Imine Formation:

-

Charge a flame-dried flask with 2-propionylpyridine (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in dry THF.

-

Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.

-

Reflux at 70°C for 24 hours. Monitor by TLC for disappearance of ketone.

-

Quench: Cool to RT, add brine, filter the Ti salts through Celite. Concentrate the filtrate to obtain the chiral N-sulfinyl ketimine.

-

-

Diastereoselective Reduction:

-

Dissolve the ketimine in dry THF and cool to -48°C or -78°C.

-

Add NaBH₄ (3.0 eq) (or L-Selectride for strict control). Stir for 4 hours.

-

Mechanism:[2][3] The bulky tert-butyl group dictates the facial selectivity of the hydride attack.

-

Warm to RT, quench with sat. NH₄Cl, extract with EtOAc. Purify the sulfinamide intermediate by column chromatography.

-

-

Cleavage to Amine Salt:

-

Dissolve the purified sulfinamide in MeOH.

-

Add 4M HCl in dioxane (4.0 eq). Stir at RT for 1 hour.

-

Concentrate in vacuo. Precipitate the product by adding Et₂O to yield (S)-1-(2-pyridyl)propylamine dihydrochloride as a white solid.

-

Synthesis Workflow Diagram

Caption: Figure 1. Asymmetric synthesis of (S)-1-(2-pyridyl)propylamine via Ellman's auxiliary strategy.

Applications in Drug Discovery

Pharmacophore Utility

The 1-(2-pyridyl)propylamine moiety acts as a bioisostere for benzylamines in GPCR ligands. The pyridine nitrogen provides a hydrogen bond acceptor site, while the chiral amine offers a vector for extending into hydrophobic pockets of receptors (e.g., Histamine H1, Muscarinic M3).

C-H Activation Directing Group

In modern organometallic chemistry, this scaffold serves as a bidentate directing group (DG). The pyridine N and the free amine N coordinate with transition metals (Pd, Cu) to facilitate C-H activation at the γ-carbon of attached alkyl chains, enabling the "remote functionalization" of unactivated carbons.

Quality Control & Analytics

To ensure the integrity of the (S)-enantiomer for research use, the following analytical specifications are recommended:

-

Chiral HPLC:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

-

Detection: UV @ 254 nm.

-

Acceptance Criteria: ee > 98.0%.

-

-

1H NMR (D₂O/DMSO-d₆):

-

Diagnostic signals: Triplet for terminal methyl (~0.8 ppm), Multiplet for methylene (~1.9 ppm), Triplet/Multiplet for chiral methine (~4.3 ppm), Pyridine aromatic protons (7.2 - 8.6 ppm).

-

-

Optical Rotation:

-

Specific rotation

should be compared against an authentic standard or literature value (typically positive for S-isomers derived from this route, but must be experimentally verified as solvent-dependent).

-

References

-

Sigma-Aldrich. (1S)-1-(2-PYRIDYL)PROPYLAMINE-HCL Product Data. Retrieved from [4]

- Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Chemical Reviews, 102(2), 439-470. (Foundational methodology for sulfinamide synthesis).

-

ChemScene. (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride CAS Data. Retrieved from (Used for CAS verification of enantiomers).

- Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600-3740.

-

BLD Pharm. Product 1256633-17-6 Data Sheet. Retrieved from

Sources

Biological Activity & Therapeutic Potential of Chiral 1-(Pyridin-2-yl)propan-1-amine Derivatives

The following technical guide details the biological activity, synthesis, and pharmacological potential of chiral 1-(pyridin-2-yl)propan-1-amine derivatives.

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The 1-(pyridin-2-yl)propan-1-amine scaffold represents a privileged substructure in medicinal chemistry, serving as a chiral homolog of the histamine H1 agonist 2-pyridylethylamine. Unlike its achiral counterparts, the introduction of the propyl chain and the resulting stereocenter at the

This guide analyzes the structure-activity relationships (SAR) of these derivatives, focusing on their modulation of histaminergic pathways, their emerging role in oncology (cytotoxicity), and the critical necessity of enantiopurity in their synthesis.

Chemical Foundation & Stereochemistry

The Pharmacophore

The core structure consists of a pyridine ring attached to a propyl amine chain. The amine is positioned at the C1 (alpha) carbon relative to the pyridine ring, creating a chiral center.

-

IUPAC Name: 1-(pyridin-2-yl)propan-1-amine

-

Key Feature: The

-chiral center prevents rapid oxidative deamination by MAO enzymes, a common failure point for primary amine drugs. -

Stereoisomerism: Exists as (R)- and (S)-enantiomers. Biological activity is highly stereodependent; typically, the (S)-enantiomer of pyridine-alkylamines mimics the bioactive conformation of histamine in the GPCR binding pocket.

Synthesis & Kinetic Resolution

Obtaining enantiopure material is the first bottleneck in developing these derivatives. While chemical asymmetric synthesis (e.g., using chiral sulfinamides) is possible, enzymatic kinetic resolution is the industry standard for scalability and green chemistry compliance.

Diagram 1: Chemo-Enzymatic Synthesis Workflow

The following diagram illustrates the parallel pathways for synthesizing the racemic mixture and resolving it into pure enantiomers using Candida antarctica Lipase B (CALB).

Caption: Workflow for the Grignard synthesis followed by CALB-mediated kinetic resolution to isolate enantiopure amines.

Pharmacological Mechanisms[1][2]

Histaminergic Modulation (H1/H3 Receptors)

The structural similarity of 1-(pyridin-2-yl)propan-1-amine to 2-pyridylethylamine (2-PYEA) —a potent and selective Histamine H1 agonist—dictates its primary pharmacological profile.

-

Mechanism: The pyridine nitrogen mimics the imidazole nitrogen of histamine (specifically the

tautomer), serving as a proton acceptor to interact with Asp -

Chain Length Effect:

-

Ethyl Linker (2-Carbon): Optimal for H1 agonism (e.g., 2-PYEA).

-

Propyl Linker (3-Carbon): The extension to a propyl chain in 1-(pyridin-2-yl)propan-1-amine alters the binding mode. Instead of full agonism, this extension often shifts activity toward partial agonism or antagonism at H1, or increases affinity for the H3 receptor (which tolerates bulkier ligands).

-

-

Clinical Relevance: Derivatives of this scaffold are investigated as "non-imidazole" histamine mimics to treat vertigo (Betahistine analogs) or cognitive deficits (H3 antagonists).

Cytotoxicity & Oncology

Recent studies have identified

-

Active Derivatives: Schiff bases and amides (e.g., thiourea derivatives).

-

Mechanism of Action:

-

Tubulin Polymerization Inhibition: The pyridine moiety acts as a bioisostere for the colchicine binding site.

-

Metal Chelation: The bidentate nature (Pyridine N + Amine N) allows these molecules to chelate physiological metal ions (Cu, Zn) or form cytotoxic complexes (e.g., with Ruthenium), disrupting cellular respiration in tumor cells.

-

Diagram 2: Structure-Activity Relationship (SAR)

This logic tree visualizes how structural modifications to the core scaffold shift the biological target.

Caption: SAR logic demonstrating how specific chemical modifications redirect the biological activity from GPCR modulation to cytotoxicity.

Experimental Protocols

Protocol A: Green Enzymatic Resolution (Preparation of Enantiomers)

Rationale: This protocol uses CALB, which is highly selective for the (R)-enantiomer in acylation, leaving the (S)-amine unreacted (or vice versa depending on the acyl donor).

Materials:

-

Racemic 1-(pyridin-2-yl)propan-1-amine (10 mmol)

-

Candida antarctica Lipase B (CALB, immobilized on acrylic resin, e.g., Novozym 435)[2]

-

Ethyl Acetate (Acyl donor & Solvent)

-

Orbital Shaker (30°C)

Procedure:

-

Reaction Setup: Dissolve 10 mmol of the racemic amine in 20 mL of anhydrous ethyl acetate. Add 100 mg of immobilized CALB.

-

Incubation: Shake the mixture at 200 rpm at 30°C. Monitor the reaction via chiral HPLC or GC.

-

Termination: Stop the reaction when conversion reaches 50% (typically 4–8 hours). Filter off the enzyme (the enzyme can be reused).

-

Separation:

-

Hydrolysis (Optional): To recover the second enantiomer, reflux the acetamide in 6N HCl for 4 hours, then basify and extract.

Protocol B: Evaluation of H1 Receptor Affinity (Radioligand Binding)

Rationale: To quantify the affinity of the derivative compared to standard antihistamines.

Materials:

-

CHO cells stably expressing human H1 receptor.[5]

-

Radioligand: [3H]-Mepyramine (Antagonist) or [3H]-Histamine.

-

Assay Buffer: 50 mM Na/K phosphate, pH 7.4.

Procedure:

-

Membrane Prep: Homogenize CHO cells and centrifuge to isolate membranes.

-

Incubation: Incubate membrane aliquots (20 µg protein) with [3H]-Mepyramine (1 nM) and increasing concentrations of the test compound (

to -

Equilibrium: Incubate for 60 mins at 25°C.

-

Filtration: Rapidly filter through GF/B glass fiber filters to trap bound ligand.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Gotor, V., et al. (1988).[6] Enantioselective acylation of amino alcohols by Candida antarctica lipase B. Journal of the Chemical Society, Chemical Communications.[6] Link

-

Wang, D., et al. (2024).[7] Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor. Nature Communications. Link

-

Hough, L. B. (2001). Cellular and Molecular Neurobiology of Histamine. In: Siegel GJ, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Link

-

Helmy, S., et al. (2014). Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Acta Chimica Slovenica. Link

-

Sigma-Aldrich. (2024). Product Specification: (R)-1-(Pyridin-2-yl)propan-1-amine. Link

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. jocpr.com [jocpr.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of novel fluorescent histamine H1-receptor antagonists to study ligand-binding kinetics in living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanism of antihistamines recognition and regulation of the histamine H1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

(S)-α-Ethyl-2-Picolylamine: A Comprehensive Technical Guide for Advanced Chiral Synthesis

This guide provides an in-depth exploration of (S)-α-ethyl-2-picolylamine, a pivotal chiral building block in modern synthetic chemistry. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Chiral Building Blocks

In the realm of pharmaceutical and materials science, the three-dimensional arrangement of atoms within a molecule, or stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, often exhibit markedly different biological activities. Consequently, the ability to selectively synthesize a single enantiomer is a cornerstone of modern drug discovery and development. Chiral building blocks, such as (S)-α-ethyl-2-picolylamine, are instrumental in achieving this stereochemical control. Their inherent chirality is transferred to the target molecule, guiding the formation of the desired stereoisomer.

(S)-α-ethyl-2-picolylamine, a member of the picolylamine family of ligands, has emerged as a versatile and powerful tool in asymmetric synthesis.[1][2] Its unique structural features, combining a basic pyridine nitrogen and a primary amine on a stereogenic center, allow it to act as a bidentate ligand, coordinating with metal centers to create highly effective chiral catalysts.[3] This guide will illuminate the synthesis, properties, and applications of this valuable chiral amine, providing a comprehensive resource for its effective utilization in the laboratory.

Physicochemical Properties and Stereochemistry

(S)-α-ethyl-2-picolylamine, also known as (S)-1-(pyridin-2-yl)propan-1-amine, is a colorless to pale yellow liquid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C8H12N2 |

| Molecular Weight | 136.19 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 82-85 °C/12 mmHg |

| Density | 1.049 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.544 |

| CAS Number | [Specific CAS for (S)-enantiomer not readily available, Racemate: 3731-51-9] |

The stereochemistry of (S)-α-ethyl-2-picolylamine is defined by the "S" configuration at the chiral carbon atom bonded to the ethyl group, the pyridine ring, and the amino group. This specific spatial arrangement is crucial for its efficacy in inducing asymmetry in chemical reactions.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-α-ethyl-2-picolylamine typically involves two key stages: the synthesis of the racemic mixture followed by chiral resolution.

2.1. Synthesis of Racemic α-Ethyl-2-Picolylamine:

A common and efficient method for the synthesis of the parent compound, 2-picolylamine, is the hydrogenation of 2-cyanopyridine.[3] The introduction of the ethyl group to form α-ethyl-2-picolylamine can be achieved through various synthetic routes, often starting from 2-acetylpyridine.

2.2. Chiral Resolution:

The separation of the racemic mixture into its constituent enantiomers is a critical step.[4] The most prevalent method for resolving amines is through the formation of diastereomeric salts with a chiral resolving agent.[4][5]

-

Principle of Diastereomeric Salt Crystallization: This technique leverages the different physical properties, particularly solubility, of diastereomers. By reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent), a pair of diastereomeric salts is formed. These diastereomers can then be separated by fractional crystallization.[4]

-

Common Resolving Agents: Tartaric acid and its derivatives are frequently employed as resolving agents for amines.[4]

-

Process:

-

The racemic α-ethyl-2-picolylamine is dissolved in a suitable solvent.

-

An equimolar amount of an enantiomerically pure chiral acid (e.g., L-(+)-tartaric acid) is added.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly, inducing the crystallization of the less soluble diastereomeric salt.

-

The crystals are isolated by filtration.

-

The resolved amine is then liberated from the salt by treatment with a base.

-

This process can be laborious and may require optimization of solvents and crystallization conditions to achieve high enantiomeric excess (ee).[4]

An alternative approach is enzymatic kinetic resolution, which utilizes enzymes like lipases to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers.[6][7]

Caption: Workflow for the chiral resolution of α-ethyl-2-picolylamine.

Applications in Asymmetric Synthesis

The true value of (S)-α-ethyl-2-picolylamine lies in its application as a chiral ligand and organocatalyst in a variety of asymmetric transformations.[1][2]

3.1. As a Chiral Ligand in Metal-Catalyzed Reactions:

The bidentate nature of picolylamines allows them to form stable complexes with a wide range of transition metals, including ruthenium, rhodium, and copper.[3][8] When the chiral (S)-α-ethyl-2-picolylamine is used as a ligand, the resulting metal complex becomes a chiral catalyst, capable of inducing high levels of enantioselectivity in reactions such as:

-

Asymmetric Hydrogenation and Transfer Hydrogenation: These reactions are fundamental for the synthesis of chiral alcohols and amines. Ruthenium complexes bearing chiral picolylamine ligands have shown significant promise in this area.[3]

-

Asymmetric Aldol Reactions: Picolylamine-based catalysts have been successfully employed in enantioselective aldol reactions, a powerful carbon-carbon bond-forming reaction.[1][2]

-

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds can be rendered highly enantioselective using chiral picolylamine-metal complexes.[9]

Caption: Role of (S)-α-ethyl-2-picolylamine in forming a chiral catalyst.

3.2. As an Organocatalyst:

Beyond its role as a ligand, (S)-α-ethyl-2-picolylamine and its derivatives can function as organocatalysts, obviating the need for metal catalysts.[10] This is particularly relevant in the context of green chemistry. Chiral thioureas derived from (S)-1-(2-pyridyl)ethylamine have been shown to be effective organocatalysts in asymmetric aldol condensations and the addition of diethylzinc to benzaldehyde.[10]

Case Studies in Drug Development

The utility of chiral picolylamine derivatives extends to the synthesis of complex, biologically active molecules. For instance, derivatives of picolinamide are being investigated as fungicides, and their synthesis often relies on optically active precursors.[11] While a direct blockbuster drug synthesized using (S)-α-ethyl-2-picolylamine is not prominently documented in the public domain, the structural motif is present in numerous compounds under investigation. The principles of asymmetric synthesis it enables are fundamental to the production of single-enantiomer drugs.[12] For example, the synthesis of certain enzyme inhibitors and compounds with potential neurological activity can benefit from the stereocontrol offered by such chiral building blocks.[13]

Experimental Protocols

5.1. Representative Protocol for Chiral Resolution:

This protocol is a generalized procedure and requires optimization for specific substrates and scales.

-

Dissolution: Dissolve racemic α-ethyl-2-picolylamine (1.0 eq) in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture).

-

Addition of Resolving Agent: To the hot solution, add a solution of L-(+)-tartaric acid (1.0 eq) in the same solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath to promote crystallization.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Enantiomeric Purity Analysis: Determine the enantiomeric excess of the amine in the crystalline salt by a suitable analytical method, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.

-

Liberation of the Free Amine: Suspend the diastereomerically enriched salt in water and add a strong base (e.g., 10 M NaOH) until the solution is strongly alkaline.

-

Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or diethyl ether).

-

Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-α-ethyl-2-picolylamine.

5.2. Representative Protocol for an Organocatalyzed Aldol Reaction:

This protocol is adapted from literature procedures and serves as a starting point.[1][2]

-

Catalyst Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral thiourea derived from (S)-α-ethyl-2-picolylamine (e.g., 10 mol%) in an appropriate anhydrous solvent (e.g., toluene or dichloromethane).[10]

-

Addition of Reactants: Add the aldehyde (1.0 eq) to the catalyst solution and stir for a few minutes. Then, add the ketone (e.g., cyclohexanone, 3.0 eq).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the progress by TLC or GC.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the product with an organic solvent.

-

Purification: Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Characterize the product by NMR spectroscopy and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Conclusion

(S)-α-ethyl-2-picolylamine stands out as a highly valuable and versatile chiral building block in the arsenal of the modern synthetic chemist. Its utility as both a chiral ligand for metal-catalyzed reactions and a precursor for effective organocatalysts underscores its significance. The ability to induce high levels of stereocontrol in a variety of important chemical transformations makes it an indispensable tool for the synthesis of enantiomerically pure compounds, particularly in the context of pharmaceutical research and development. As the demand for enantiopure drugs and materials continues to grow, the importance of readily accessible and efficient chiral building blocks like (S)-α-ethyl-2-picolylamine will undoubtedly increase.

References

- Synthesis of Novel Picolylamine Template Catalysts and its Applications in Asymmetric Aldol Reactions. Publication Server of Constructor University Library.

- Picolylamine as an organocatalyst template for highly diastereo- and enantioselective aqueous aldol reactions. Organic & Biomolecular Chemistry (RSC Publishing).

- Chiral resolution. Wikipedia.

- Metal complexes with functionalised 2,2'- dipicolylamine ligand containing an antioxidant 2,6-di-tert-butylphenol. SciSpace.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI.

- 2-Picolylamine | 3731-51-9. ChemicalBook.

- 2-Picolylamine | CAS 3731-51-9 | SCBT. Santa Cruz Biotechnology.

- WO2021076681A1 - Process for synthesis of picolinamides. Google Patents.

- Synthesis of (S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide. PrepChem.com.

- 2-Picolylamine. Wikipedia.

- Chiral Resolution Screening | Solid State. Onyx Scientific.

- Spectroscopic investigation of the covalence in An(III) complexes with picolindiamides.

- 2-Picolylamine 99 3731-51-9. Sigma-Aldrich.

- Organic & Biomolecular Chemistry.

- Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine. PubMed.

- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions.

- 2-Picolylamine(3731-51-9) 1 H NMR. ChemicalBook.

- Kinetic resolution of amines. Bode Research Group.

- 1 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites Ernest.

- Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Selected Applications as an Organocatalyst. MDPI.

- (PDF) Chiral Picolylamines for Michael and Aldol Reactions: Probing Substrate Boundaries.

- 2-picolylamine derivatization for high sensitivity detection of abscisic acid in apicomplexan blood-infecting parasites. PubMed.

- Mononuclear Nickel(II) and Zinc(II) Complexes with N-(2-propanamide)-2-picolylamine Ligand.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium.

- A rapid and highly sensitive UPLC-MS/MS method using pre-column derivatization with 2-picolylamine for intravenous and percutaneous pharmacokinetics of valproic acid in rats. PubMed.

- Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies. PubMed.

- Supplementary Information. The Royal Society of Chemistry.

- 9.3 Industrial Applications of Asymmetric Synthesis: Asymmetric Synthesis as an Enabler of Green Chemistry | Request PDF. ResearchGate.

- Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds. Benchchem.

- 2-Picolylamine for HPLC derivatization, LiChropur , = 98.0 GC 3731-51-9. Sigma-Aldrich.

Sources

- 1. Synthesis of Novel Picolylamine Template Catalysts and its Applications in Asymmetric Aldol Reactions [opus.constructor.university]

- 2. Picolylamine as an organocatalyst template for highly diastereo- and enantioselective aqueous aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. onyxipca.com [onyxipca.com]

- 6. mdpi.com [mdpi.com]

- 7. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Investigating (S)-1-(pyridin-2-yl)propan-1-amine for CNS Drug Discovery

Executive Summary

The central nervous system (CNS) remains one of the most challenging and promising frontiers in drug discovery. The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous CNS-active agents due to its unique electronic properties and ability to engage in key hydrogen bonding interactions.[1][2] This guide outlines a comprehensive, scientifically-grounded strategy for the investigation of a novel chiral amine, (S)-1-(pyridin-2-yl)propan-1-amine , as a potential modulator of monoamine neurotransmitter systems. While direct pharmacological data on this specific enantiomer is scarce, its structural similarity to known monoamine transporter ligands suggests a high probability of interaction with the dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET) transporters.[3][4] These transporters are critical regulators of synaptic neurotransmitter levels, and their modulation is a clinically validated approach for treating a spectrum of CNS disorders, including depression, anxiety, and ADHD.[5][6]

This document provides a full-fledged preclinical roadmap, from initial in vitro characterization to in vivo proof-of-concept studies. It is designed not as a review of existing data, but as a forward-looking experimental plan, detailing the causal logic behind each proposed step, providing robust protocols, and establishing a self-validating system for assessing the therapeutic potential of this promising, yet unexplored, chemical entity.

The Candidate: Rationale, Synthesis, and Physicochemical Profile

Scientific Rationale: Why (S)-1-(pyridin-2-yl)propan-1-amine?

The selection of this molecule is hypothesis-driven, based on established structure-activity relationships (SAR) for monoamine transporter inhibitors. The core structure contains:

-

A Pyridine Ring : A bioisostere of a phenyl ring, the nitrogen atom can act as a hydrogen bond acceptor, potentially interacting with key residues within transporter binding pockets.[7] Its aromatic nature facilitates π-π stacking interactions.

-

A Propan-1-amine Moiety : This flexible alkylamine chain is a common feature in many psychostimulants and antidepressants that target monoamine transporters.[8] The primary amine is crucial for forming a salt bridge with acidic residues (e.g., Aspartate) in the transporter's binding site.

-

A Chiral Center (S)-configuration : Chirality is critical in pharmacology, as enantiomers often exhibit vastly different potency, selectivity, and toxicity profiles.[9] Investigating a single enantiomer is essential to developing a clean pharmacological agent and is a modern standard in drug development.

Based on these features, we hypothesize that (S)-1-(pyridin-2-yl)propan-1-amine will function as an inhibitor of one or more monoamine transporters, thereby increasing the synaptic concentration of dopamine, serotonin, or norepinephrine.

Proposed Synthetic & Resolution Strategy

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development.[9] A robust approach involves the initial synthesis of the racemic mixture followed by chiral resolution.

Protocol 1: Synthesis and Chiral Resolution

-

Synthesis of Racemic 1-(pyridin-2-yl)propan-1-amine: A standard approach involves the reaction of 2-acetylpyridine with a suitable nitrogen source under reductive amination conditions.

-

Chiral Resolution via Diastereomeric Salt Crystallization:

-

Dissolve the racemic amine in a suitable solvent (e.g., ethanol).

-

Add a molar equivalent of a chiral resolving agent, such as (+)-tartaric acid.

-

The two diastereomeric salts—((S)-amine)-(+)-tartrate and ((R)-amine)-(+)-tartrate—will form. Due to different physical properties, one salt will preferentially crystallize out of solution upon cooling or slow evaporation.[10]

-

Filter the crystalline salt and recrystallize to achieve high diastereomeric purity.

-

Liberate the free (S)-amine by treating the purified salt with a base (e.g., NaOH) and extracting with an organic solvent.

-

-

Purity and Enantiomeric Excess (ee) Confirmation:

-

Confirm chemical identity and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase (e.g., cellulose-based columns).[11]

-

Predicted Physicochemical Properties for CNS Penetration

For a drug to be effective in the CNS, it must efficiently cross the Blood-Brain Barrier (BBB). Early assessment of key physicochemical properties is crucial.[12]

| Property | Predicted Value Range | Importance in CNS Drug Discovery |

| Molecular Weight (MW) | ~136 g/mol | Well below the typical <450 Da guideline, favoring passive diffusion across the BBB. |

| LogP (Lipophilicity) | 1.5 - 2.5 | An optimal range for balancing aqueous solubility with membrane permeability. Too high can lead to non-specific binding and poor solubility; too low can prevent membrane crossing.[12] |

| Topological Polar Surface Area (TPSA) | < 90 Ų | A key predictor of BBB penetration. Lower TPSA is strongly correlated with better brain exposure. |

| Hydrogen Bond Donors | 2 (from -NH₂) | Within the preferred range (< 5) to limit desolvation penalties upon entering the lipid membrane. |

| Hydrogen Bond Acceptors | 2 (from pyridine-N and amine-N) | Within the preferred range (< 10). |

These values are estimations based on the chemical structure and serve as a preliminary guide. Experimental determination is a required next step.

A Phased Approach to Preclinical Evaluation

We propose a tiered, stage-gated workflow to systematically evaluate the therapeutic potential of (S)-1-(pyridin-2-yl)propan-1-amine. This approach maximizes resource efficiency by eliminating unpromising candidates early.

Phase 1: In Vitro Pharmacological Profiling

The initial goal is to determine if and how the compound interacts with the primary targets: the monoamine transporters.

Primary Target Engagement: Radioligand Binding Assays

These assays measure the affinity of the test compound for DAT, SERT, and NET by quantifying its ability to displace a known high-affinity radioligand.

Protocol 2: Monoamine Transporter Radioligand Binding

-

System Preparation: Use cell membranes from HEK-293 cells stably expressing human DAT, SERT, or NET.[13]

-

Assay Components (per well):

-

Cell membranes (protein concentration optimized).

-

Radioligand:

-

For DAT: [³H]-WIN 35,428

-

For SERT: [³H]-Citalopram

-

For NET: [³H]-Nisoxetine

-

-

Assay Buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Varying concentrations of (S)-1-(pyridin-2-yl)propan-1-amine (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubation: Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Termination & Detection: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity in the absence of any competitor.

-

Non-specific Binding: Radioactivity in the presence of a saturating concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

-

Specific Binding: Total Binding - Non-specific Binding.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding).

-

Functional Activity: Neurotransmitter Uptake Inhibition

Binding does not always equate to functional inhibition. This assay confirms that the compound blocks the transporter's primary function: clearing neurotransmitters from the synapse.

Protocol 3: Monoamine Uptake Inhibition Assay

-

Cell Culture: Use HEK-293 cells stably expressing the target transporter (hDAT, hSERT, or hNET), plated in 96-well plates.[13]

-

Pre-incubation: Wash cells with Krebs-HEPES buffer. Pre-incubate the cells for 10-20 minutes with varying concentrations of (S)-1-(pyridin-2-yl)propan-1-amine or a reference inhibitor (e.g., cocaine for DAT).

-

Initiate Uptake: Add a mixture containing a low concentration of the respective radiolabeled substrate ([³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).[13]

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to remain in the linear uptake phase.

-

Termination: Stop the uptake by rapidly aspirating the solution and washing the cells with ice-cold buffer.

-

Lysis & Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value, the concentration of the compound that inhibits 50% of the specific neurotransmitter uptake.

Expected Data & Interpretation

The results from these assays will provide the first critical decision point.

| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) | Potential Therapeutic Indication |

| DAT | < 100 | < 200 | ADHD, Depression (in combination) |

| SERT | < 50 | < 100 | Depression, Anxiety Disorders |

| NET | < 100 | < 200 | Depression, ADHD |

| DAT/SERT | Balanced < 100 | Balanced < 200 | Atypical Depression |

| SERT/NET | Balanced < 100 | Balanced < 200 | Depression, Neuropathic Pain |

This table shows hypothetical target profiles. A potent and selective inhibitor (e.g., SERT Ki < 50 nM and DAT/NET Ki > 500 nM) or a designed dual inhibitor would be prioritized for the next phase.

Phase 2: Early ADMET De-Risking

A pharmacologically potent compound is useless if it cannot reach its target or is toxic. Early Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) screening is essential to filter out candidates with poor drug-like properties.[14][15][16]

Protocol 4: Key In Vitro ADMET Assays

-

Permeability (Caco-2 Assay):

-

Purpose: To predict intestinal absorption and potential for BBB penetration.

-

Method: Culture Caco-2 cells on a semi-permeable membrane. Apply the test compound to the apical side and measure its appearance on the basolateral side over time. An efflux ratio is also calculated to identify if the compound is a substrate of efflux pumps like P-glycoprotein (P-gp).[15]

-

-

Metabolic Stability (Liver Microsome Assay):

-

Purpose: To estimate the rate of metabolism by cytochrome P450 enzymes in the liver.

-

Method: Incubate the test compound with human or rat liver microsomes and NADPH (as a cofactor). Measure the concentration of the parent compound remaining over time using LC-MS/MS.[17] The data is used to calculate in vitro half-life and intrinsic clearance.

-

-

Cardiotoxicity (hERG Channel Assay):

-

Purpose: To assess the risk of drug-induced cardiac arrhythmia (QT prolongation).

-

Method: Use automated patch-clamp electrophysiology on cells expressing the hERG potassium channel to measure inhibition by the test compound. This is a critical safety screen.

-

-

Plasma Protein Binding:

-

Purpose: To determine the fraction of the drug bound to plasma proteins.

-

Method: Use rapid equilibrium dialysis to measure the distribution of the compound between plasma and a protein-free buffer. Only the unbound fraction is pharmacologically active and available to cross the BBB.[15]

-

A compound with good permeability, moderate metabolic stability (not too fast, not too slow), low hERG inhibition, and a reasonable unbound fraction will be advanced to in vivo studies.

Phase 3: In Vivo Proof-of-Concept

If the compound exhibits a promising in vitro profile, the next step is to evaluate its efficacy in established animal models of CNS disorders.

Pharmacokinetics (PK)

Before behavioral testing, it is vital to understand how the drug is absorbed, distributed, and eliminated in a living system and, most importantly, if it reaches the brain.

Protocol 5: Rodent Pharmacokinetic Study

-

Administration: Administer a single dose of the compound to rats or mice via intravenous (IV) and oral (PO) routes.

-

Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes). At the final time point, collect brain tissue.

-

Analysis: Analyze plasma and brain homogenate concentrations using a validated LC-MS/MS method.

-

Key Parameters: Calculate Cmax (peak concentration), Tmax (time to peak), AUC (total exposure), half-life (t₁/₂), oral bioavailability (F%), and the brain-to-plasma ratio.[18] A high brain-to-plasma ratio is a strong indicator of successful CNS penetration.

Behavioral Pharmacology

The choice of behavioral model depends on the in vitro profile. For a SERT or NET inhibitor, models of depression and anxiety are most relevant.

Protocol 6: Forced Swim Test (FST) - Mouse Model of Depression

-

Rationale: This test assesses "behavioral despair." Antidepressant-treated animals will spend more time actively trying to escape (swimming, climbing) and less time immobile.[19][20]

-

Method:

-

Dose mice with the test compound, a positive control (e.g., fluoxetine), or vehicle.

-

After a set pre-treatment time (based on PK data), place each mouse in a cylinder of water from which it cannot escape.

-

Videotape a 6-minute session. Score the last 4 minutes for time spent immobile.

-

Expected Outcome: A significant decrease in immobility time compared to the vehicle group indicates antidepressant-like activity.[19]

-

Protocol 7: Elevated Plus Maze (EPM) - Rodent Model of Anxiety

-

Rationale: This test is based on the conflict between a rodent's natural tendency to explore a new environment and its aversion to open, elevated spaces. Anxiolytic drugs increase exploration of the "unprotected" open arms.[21][22]

-

Method:

-

Dose rodents with the test compound, a positive control (e.g., diazepam), or vehicle.

-

Place the animal in the center of a plus-shaped maze raised off the floor, which has two open arms and two enclosed arms.

-

Allow the animal to explore for 5 minutes.

-

Key Measures: Record the number of entries into and the time spent in the open arms versus the closed arms.

-

Expected Outcome: A significant increase in the percentage of time spent and entries into the open arms indicates anxiolytic-like effects.[21]

-

Conclusion and Future Directions

This document outlines a rigorous, hypothesis-driven framework for evaluating the therapeutic potential of (S)-1-(pyridin-2-yl)propan-1-amine . The proposed workflow is designed to efficiently answer the most critical questions in early-stage CNS drug discovery: Does the compound engage its intended target? Does it have a functional effect? Does it possess drug-like properties? And does it show efficacy in a relevant disease model?

Positive outcomes from this preclinical package would provide a strong rationale for advancing the compound into lead optimization. Subsequent efforts would focus on refining its structure to improve potency, selectivity, and ADMET properties, ultimately leading to the nomination of a candidate for formal IND-enabling studies. The pyridine-alkylamine scaffold holds significant promise, and this systematic approach provides the clearest path to unlocking its potential for the treatment of CNS disorders.

References

- Monoamine transporter - Wikipedia. (n.d.).

- Charles River Laboratories. (n.d.). Anxiety and Depression Tests in Rodents.

- Ovid. (n.d.). Monoamine transporters: Neurology.

- Simmler, L. D., et al. (2020).

- Thei, L., et al. (n.d.).

- A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2020).

- NCBI - NIH. (2025). Behavioral Assessment of Antidepressant Activity in Rodents.

- Importance of ADME and Bioanalysis in the Drug Discovery. (2013).

- Scilit. (n.d.).

- Oxford Academic. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.

- Importance of ADME and Toxicology Studies in Drug Discovery. (2023).

- Research and Reviews. (2021).

- Annual Reviews. (2003).

- Cambridge Core. (2014). Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter. CNS Spectrums.

- Computational Chemistry | Blog. (2022). Importance of ADME/Tox in Early Drug Discovery.

- PubMed. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics.

- MDPI. (2025).

- BioIVT. (2020). What is ADME and how does it fit into drug development?.

- Longdom Publishing. (n.d.). Strategy for the early drug discovery assays and toxicology scree.

- Optibrium. (n.d.). How can I predict toxicity in drug discovery?.

- PMC. (2025). Editorial: Advances and applications of predictive toxicology in knowledge discovery, risk assessment, and drug development.

- Benchchem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine|Research Chemical.

- Synthesising Complex Chiral Amines Through Resolution-Racemis

- Computational toxicology – The new frontier in predictive safety assessment. (2025).

- Digital Discovery (RSC Publishing). (2025). Advancing predictive toxicology: overcoming hurdles and shaping the future.

- PubMed. (2012). Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors.

- PMC - NIH. (n.d.). Pyridine alkaloids with activity in the central nervous system.

- PubMed. (2024).

- PubMed. (n.d.). Novel antiallergic agents.

- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.

- PubMed. (1986). [Chemistry and pharmacology of pyran derivatives. XVII. Synthesis of 2-(dialkylamino)-5-hydroxychromones and their transformation to derivatives of 2H-pyran[4,3,2-de]-1-benzopyran].

- Hilaris Publisher. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds.

- UCSD Neurosciences. (2025).

- MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.

- J&K Scientific. (n.d.). (S)-1-(Pyridin-2-yl)propan-1-amine | 192223-66-8.

- PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine.

- ResearchGate. (n.d.). Pyridine alkaloids with activity in the central nervous system.

- Journal of King Saud University - Science. (2018).

- The Royal Society of Chemistry. (n.d.).

Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]

- 4. annualreviews.org [annualreviews.org]

- 5. ovid.com [ovid.com]

- 6. Monoamine signaling and neuroinflammation: mechanistic connections and implications for neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs - Journal of King Saud University - Science [jksus.org]

- 8. Function and Regulation of Monoamine Transporters: Focus on the Norepinephrine Transporter | CNS Spectrums | Cambridge Core [cambridge.org]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. rsc.org [rsc.org]

- 11. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.23michael.com [m.23michael.com]

- 15. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 16. lifechemicals.com [lifechemicals.com]

- 17. Orally available pyridinylpyrimidine derivatives as novel RANKL-induced osteoclastogenesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]

- 22. rroij.com [rroij.com]

difference between (S)- and (R)-1-(pyridin-2-yl)propan-1-amine isomers

Executive Summary

The separation and characterization of 1-(pyridin-2-yl)propan-1-amine enantiomers represent a critical workflow in the development of chiral pharmaceutical intermediates. As a "privileged scaffold," this structural motif—featuring a pyridine ring adjacent to a chiral primary amine—serves as a pharmacophore in various histamine antagonists, serotonin reuptake inhibitors (SSRIs), and antimicrobial agents.

The distinction between the (S)- and (R)- isomers is not merely structural but functional. In biological systems, the spatial arrangement of the ethyl group relative to the pyridine ring dictates receptor binding affinity (eutomer vs. distomer) and metabolic stability. This guide provides a rigorous technical analysis of their stereochemical differences, asymmetric synthesis, and analytical separation.

Structural & Stereochemical Analysis[1]

Absolute Configuration (Cahn-Ingold-Prelog)

The chirality of 1-(pyridin-2-yl)propan-1-amine arises at the C1 position of the propyl chain. Using the Cahn-Ingold-Prelog (CIP) priority rules, the substituents at the chiral center are ranked by atomic number:

-

-NH₂ (Nitrogen, highest priority)

-

-Pyridin-2-yl (Carbon bonded to N, C, C in the aromatic ring)

-

-CH₂CH₃ (Ethyl group, Carbon bonded to C, H, H)

-

-H (Hydrogen, lowest priority)

-

1-(pyridin-2-yl)propan-1-amine (S-isomer): When the hydrogen (lowest priority) is oriented away from the viewer, the sequence 1 → 2 → 3 follows a Counter-Clockwise direction.

-

1-(pyridin-2-yl)propan-1-amine (R-isomer): When the hydrogen is oriented away, the sequence 1 → 2 → 3 follows a Clockwise direction.

Physical Properties Comparison

While enantiomers share identical scalar physical properties in an achiral environment, their interaction with polarized light and chiral biological environments differs significantly.[1]

| Property | (S)-Isomer | (R)-Isomer | Racemate |

| CAS Number | 192223-66-8 | 1263198-96-4 (2HCl salt) | 100155-73-5 |

| Molecular Weight | 136.19 g/mol | 136.19 g/mol | 136.19 g/mol |

| Optical Rotation | Levorotatory (-) or Dextrorotatory (+) [1] | Opposite sign to (S) | 0° |

| Solubility (HCl salt) | High (Water/MeOH) | High (Water/MeOH) | High (Water/MeOH) |

| Boiling Point | ~220°C (Predicted) | ~220°C (Predicted) | ~220°C |

[1] Note: The specific rotation sign (+/-) depends on solvent and pH. For many pyridine-alkylamines, the (S)-enantiomer is often levorotatory in methanol, but this must be experimentally verified for each specific batch.

Synthesis & Production Strategies

To obtain high enantiomeric excess (ee), researchers typically employ Asymmetric Synthesis using Ellman’s Sulfinamide or Chemical Resolution of the racemate.

Method A: Asymmetric Synthesis (Ellman’s Auxiliary)

This is the preferred method for generating high-purity isomers (ee > 98%) without the yield loss associated with resolution.

Mechanism:

-

Condensation: Pyridine-2-carboxaldehyde reacts with chiral tert-butanesulfinamide (either

or -

Grignard Addition: Ethylmagnesium bromide (EtMgBr) adds to the imine. The bulky tert-butyl group directs the nucleophile to a specific face of the imine (diastereoselective addition).

-

Deprotection: Acidic hydrolysis removes the sulfinyl group, yielding the chiral amine.

Caption: Workflow for the asymmetric synthesis of (S)-1-(pyridin-2-yl)propan-1-amine using Ellman's auxiliary chemistry.

Method B: Classical Resolution

For large-scale manufacturing where cost is a driver, racemic synthesis followed by resolution with a chiral acid is common.

-

Resolving Agent: L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid.

-

Process: The racemate is dissolved with the chiral acid. The diastereomeric salts (e.g., (S)-Amine·(L)-Acid vs. (R)-Amine·(L)-Acid) have different solubilities and are separated by fractional crystallization.

Analytical Characterization

Trustworthiness in chiral chemistry relies on validating the Enantiomeric Excess (ee) . Standard HPLC/GC methods cannot distinguish enantiomers; a chiral stationary phase (CSP) is required.[2]

Chiral HPLC Protocol

Objective: Quantify the ratio of (S) to (R) isomers.

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[2]

-

Note: Diethylamine (DEA) is crucial to suppress peak tailing caused by the basic pyridine nitrogen interacting with silanols.

-

-

Flow Rate: 1.0 mL/min.[3]

-

Detection: UV @ 254 nm (Pyridine absorption).

-

Expected Result: Baseline separation with resolution factor (

) > 1.5.

Optical Rotation

Polarimetry provides a quick purity check but is less accurate than HPLC for low-ee samples.

-

Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

-

Concentration: 1.0 g/100 mL (c=1) in Methanol.

-

Temperature: 20°C.

Experimental Protocols

Protocol: Asymmetric Synthesis of (S)-1-(pyridin-2-yl)propan-1-amine

This protocol utilizes the Ellman auxiliary method for high enantiopurity.

Materials:

-

Pyridine-2-carboxaldehyde (10 mmol)

-

(R)-2-methylpropane-2-sulfinamide (10 mmol)

-

Titanium(IV) ethoxide (20 mmol)

-

Ethylmagnesium bromide (3.0 M in ether)

-

THF (anhydrous), HCl (4M in dioxane)

Step-by-Step Procedure:

-

Imine Formation:

-

In a flame-dried flask under nitrogen, mix pyridine-2-carboxaldehyde (1.07 g) and (R)-tert-butanesulfinamide (1.21 g) in anhydrous THF (20 mL).

-

Add Ti(OEt)₄ (4.56 g) dropwise. Stir at room temperature for 12 hours.

-

Quench with brine, filter through Celite, and concentrate. Purify the imine by silica gel chromatography.

-

-

Grignard Addition:

-

Deprotection:

-

Dissolve the sulfinamide intermediate in MeOH (10 mL).

-

Add 4M HCl in dioxane (5 mL). Stir for 1 hour.

-

Concentrate to dryness. The product is obtained as the dihydrochloride salt.

-

-

Validation:

-

Neutralize a small aliquot with NaOH, extract into hexane, and run Chiral HPLC (see Section 4.1) to confirm >98% ee.

-

Pharmacological Implications[8][9][10]

The choice between (S) and (R) isomers is non-trivial in drug design.

-

Binding Affinity: In histamine H1 antagonists, the chiral center often dictates the orientation of the pyridine ring into a hydrophobic pocket. One enantiomer (eutomer) typically exhibits 100-1000x higher affinity than the other (distomer).

-

Toxicity: The distomer may undergo different metabolic pathways, potentially leading to toxic metabolites or off-target effects (e.g., hERG channel inhibition).

-

Regulatory: FDA and EMA guidelines (e.g., "Development of New Stereoisomeric Drugs") require the separate evaluation of both enantiomers before a racemate or single isomer can be approved.

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2), 401-442. Link

-

ChemScene. (2024). "(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride Product Data." ChemScene Catalog. Link

-

BenchChem. (2024). "Applications of Pyridin-2-yl-propan-1-amine derivatives." BenchChem Technical Notes. Link

-

Sigma-Aldrich. (2024). "Ellman's Sulfinamides: Versatile Reagents for Asymmetric Synthesis."[5] Technical Bulletin. Link

-

MDPI Separations. (2021). "Enantioselective Chromatographic Separation of Biologically Important Chiral Amines." Separations, 8(10), 165.[6] Link[7]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 4. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Synthesis of α-Substituted Picolyl Amines: A Technical Guide for Drug Discovery

Abstract

α-Substituted picolyl amines are a privileged structural motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique combination of a basic nitrogen atom, an aromatic pyridine ring, and a stereogenic center at the α-position allows for multifaceted interactions with biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing this important class of molecules. We will delve into the mechanistic underpinnings and practical considerations of key methodologies, including nucleophilic substitution, reductive amination, and transition-metal-catalyzed approaches, with a focus on explaining the causality behind experimental choices. Detailed protocols and comparative data are presented to empower the reader to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the α-Substituted Picolyl Amine Scaffold

The picolyl amine framework, a pyridine ring appended with an aminomethyl group, is a cornerstone in the design of bioactive molecules. The introduction of a substituent at the α-position (the carbon atom connecting the pyridine ring and the amine) dramatically expands the chemical space and allows for fine-tuning of a compound's steric and electronic properties. This, in turn, can profoundly influence its potency, selectivity, and pharmacokinetic profile.

The pyridine nitrogen imparts basicity, enabling salt formation for improved solubility and bioavailability, and can act as a hydrogen bond acceptor. The aromatic ring can engage in π-stacking interactions, while the α-substituent provides a vector for exploring specific binding pockets within a target protein. Furthermore, the chirality at the α-carbon often plays a crucial role in enantioselective recognition by biological systems, making the development of asymmetric syntheses a key focus.[1]

This guide will navigate the diverse synthetic landscape for constructing α-substituted picolyl amines, providing both a conceptual understanding and practical guidance for their preparation.

Key Synthetic Strategies

The synthesis of α-substituted picolyl amines can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of a particular strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical control.

Nucleophilic Substitution: A Classical and Direct Approach

One of the most straightforward methods for the synthesis of α-substituted picolyl amines involves the nucleophilic substitution of a suitable leaving group on an α-substituted picolyl derivative with an amine.[2][3] This approach is conceptually simple and can be highly effective for a range of substrates.

Causality Behind Experimental Choices:

The success of this method hinges on the nature of the leaving group (X), the nucleophilicity of the amine, and the reaction conditions.

-

Leaving Group (X): Halides (Cl, Br, I) are common leaving groups. The reactivity order is typically I > Br > Cl. The choice of halogen can influence the reaction rate and may require different activation conditions. Other leaving groups, such as tosylates or mesylates, can also be employed.

-

Amine Nucleophile: Primary and secondary amines are generally good nucleophiles for this transformation. Ammonia can be used to synthesize primary picolyl amines; however, over-alkylation to form secondary and tertiary amines is a common side reaction.[4] Using a large excess of ammonia can help to favor the formation of the primary amine.[2]

-

Solvent and Base: A polar aprotic solvent, such as acetonitrile or DMF, is typically used to dissolve the reactants and facilitate the SN2 reaction. A non-nucleophilic base, such as potassium carbonate or triethylamine, is often added to neutralize the acid generated during the reaction.

Workflow Diagram: Nucleophilic Substitution

Caption: General workflow for nucleophilic substitution.

Experimental Protocol: Synthesis of N-Benzyl-1-(pyridin-2-yl)ethan-1-amine

-

To a solution of 1-(pyridin-2-yl)ethyl chloride (1.0 mmol) in acetonitrile (10 mL) is added benzylamine (1.2 mmol) and potassium carbonate (1.5 mmol).

-

The reaction mixture is stirred at 60 °C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is partitioned between ethyl acetate and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl-1-(pyridin-2-yl)ethan-1-amine.

Reductive Amination: A Versatile and Widely Used Method

Reductive amination is a powerful and highly versatile method for the synthesis of amines, including α-substituted picolyl amines.[5][6][7] This reaction proceeds via the formation of an intermediate imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, which is then reduced in situ to the corresponding amine.[5][7]

Causality Behind Experimental Choices:

The key to a successful reductive amination is the choice of the reducing agent, which must selectively reduce the imine intermediate in the presence of the starting carbonyl group.[7][8]

-

Carbonyl Compound and Amine: The reaction can be performed with a picolyl ketone and a primary or secondary amine, or with a picolyl amine and an aldehyde or ketone.

-

Reducing Agents:

-

Sodium Cyanoborohydride (NaBH3CN): A classic and highly effective reagent for reductive amination.[7][8] It is less reactive than sodium borohydride and selectively reduces the protonated imine. However, it is toxic due to the potential release of cyanide.

-

Sodium Triacetoxyborohydride (NaBH(OAc)3): A milder and less toxic alternative to NaBH3CN.[7] It is particularly effective for the reductive amination of ketones and is often the reagent of choice.

-

α-Picoline Borane: A stable and convenient alternative to cyanoborohydride, offering lower toxicity.[8][9]

-

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst (e.g., Pd/C, PtO2) can also be used for the reduction step. This method is often clean and avoids the use of stoichiometric hydride reagents.

-

Workflow Diagram: Reductive Amination

Caption: General workflow for reductive amination.

Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)propan-1-amine via Reductive Amination

-

To a solution of 1-(pyridin-2-yl)propan-1-one (1.0 mmol) and ammonium acetate (10 mmol) in methanol (10 mL) is added sodium cyanoborohydride (1.5 mmol) in one portion.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in 1 M aqueous HCl and washed with diethyl ether.

-

The aqueous layer is basified with 2 M aqueous NaOH to pH > 12 and extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to afford the desired 1-(pyridin-2-yl)propan-1-amine.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A Modern Approach

In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex amines.[10][11] These methods offer novel bond disconnections and can provide access to a wide range of α-substituted picolyl amines with high efficiency and functional group tolerance.[12]

Causality Behind Experimental Choices:

The success of these reactions depends on the choice of the metal catalyst, the ligand, and the reaction partners.

-

Catalytic Systems: Palladium, rhodium, iridium, and nickel complexes are commonly used catalysts.[13][14] The choice of metal and ligand is crucial for achieving high catalytic activity and selectivity.

-

Reaction Types:

-

C-H Activation/Functionalization: Direct functionalization of the C-H bond α to the pyridine nitrogen can be achieved using a suitable directing group and a transition metal catalyst.[15] This atom-economical approach avoids the need for pre-functionalized starting materials.[12]

-

Hydroaminoalkylation: This atom-economic method involves the addition of an amine N-H bond and an α-C-H bond across an alkene, catalyzed by early transition metals.[15]

-

Data Summary Table: Comparison of Synthetic Methods

| Method | Key Reagents | Advantages | Disadvantages |

| Nucleophilic Substitution | α-Picolyl halide, Amine | Conceptually simple, direct | Potential for over-alkylation, requires pre-functionalized substrate |

| Reductive Amination | Picolyl ketone/aldehyde, Amine, Reducing agent | High versatility, broad substrate scope | Use of stoichiometric and sometimes toxic reducing agents |

| Transition-Metal Catalysis | Transition-metal catalyst, Ligand | High efficiency, novel bond formations, atom economy | Catalyst cost and sensitivity, may require optimization |

Asymmetric Synthesis: Accessing Chiral α-Substituted Picolyl Amines

Given the importance of chirality in drug action, the development of enantioselective methods for the synthesis of α-substituted picolyl amines is of paramount importance.[1]

Chiral Auxiliaries and Asymmetric Catalysis

Several strategies can be employed to achieve stereocontrol:

-

Chiral Auxiliaries: Attaching a chiral auxiliary to the amine or the picolyl moiety can direct the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step.

-

Asymmetric Catalysis: The use of chiral transition-metal catalysts or organocatalysts can directly produce enantiomerically enriched products.[14][16] Asymmetric hydrogenation of imines and reductive amination are particularly powerful approaches.[14][16]

-

Biocatalysis: Enzymes, such as imine reductases (IREDs) and transaminases, can catalyze the synthesis of chiral amines with high enantioselectivity under mild reaction conditions.[5][17]

Workflow Diagram: Asymmetric Reductive Amination

Caption: Asymmetric synthesis via catalytic reduction.

Conclusion and Future Outlook

The synthesis of α-substituted picolyl amines is a rich and evolving field. While classical methods like nucleophilic substitution and reductive amination remain workhorses in the synthetic chemist's toolbox, modern transition-metal-catalyzed and biocatalytic approaches are opening up new avenues for the efficient and selective construction of these important molecules. The continued development of novel catalytic systems, particularly for asymmetric transformations, will undoubtedly accelerate the discovery and development of new therapeutics based on this privileged scaffold.

References

-

Reductive amination - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]

- (PDF)

-

Synthesis of primary amines - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Tetrahedron, 60(36), 7899-7906.

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved February 20, 2026, from [Link]

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 20, 2026, from [Link]

-

Nucleophilic Substitution Reactions. (n.d.). Retrieved February 20, 2026, from [Link]

- Xia, Y., Ouyang, L., Liao, J., Yang, X., & Luo, R. (2021). Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination. Chemical Science, 12(36), 12055-12060.

-

Amines - Amine Synthesis (A-Level Chemistry) - Study Mind. (2022, April 19). Retrieved February 20, 2026, from [Link]

- Dherange, V. M., & Tambade, P. J. (2018). Convergent Synthesis of α-Branched Amines by Transition-Metal-Catalyzed C−H Bond Additions to Imines.

- Rowles, I., & Grogan, G. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination.

-

4.17: Nucleophilic Substitution in Synthesis- Amines - Chemistry LibreTexts. (2022, October 4). Retrieved February 20, 2026, from [Link]

- Hruby, V. J., & Qian, X. (1997). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Asymmetric Synthesis (pp. 249-301). Academic Press.

-

Early transition metal-catalyzed C–H alkylation: hydroaminoalkylation for Csp3–Csp3 bond formation in the synthesis of selectively substituted amines. (n.d.). Chemical Communications. Retrieved February 20, 2026, from [Link]

- Fayaz, F., Mehra, S., Kumar, S., & Shah, B. A. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(5), 2613-2692.

- Zhang, Z., et al. (2020). Synthesis of chiral α-substituted α-amino acid and amine derivatives through Ni-catalyzed asymmetric hydrogenation.

- Wang, D., & Chen, F. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(15), 5257-5272.

-

Synthesis and Reactions of Amines and Amides - OrgoSolver. (n.d.). Retrieved February 20, 2026, from [Link]

-

α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Retrieved February 20, 2026, from [Link]

- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). Chemical Reviews, 120(5), 2613-2692.